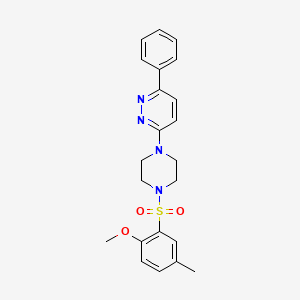
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine core, a piperazine ring, and a sulfonyl group, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N5O3S, with a molecular weight of approximately 425.5 g/mol. The compound's structure allows for multiple interactions within biological systems, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 946213-50-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of various proteins involved in disease pathways, including those related to inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for developing treatments for chronic inflammatory diseases .
Neuroprotective Activity
Emerging evidence suggests that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative disorders. Its ability to inhibit acetylcholinesterase activity has been noted, which could lead to improved cognitive function in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Inhibitory Effects on Tyrosinase : A study examining similar piperazine derivatives found that they effectively inhibited tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
- Antimicrobial Activity : Other derivatives have shown promising antimicrobial properties against various pathogens, indicating that modifications to the piperazine structure can enhance biological efficacy .
- Neuroprotective Studies : Virtual screening and docking studies have revealed that piperazine derivatives can bind effectively to acetylcholinesterase, providing insights into their potential use in neurodegenerative disease treatment .
特性
IUPAC Name |
3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-8-10-20(29-2)21(16-17)30(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLLDPHNLUKESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














